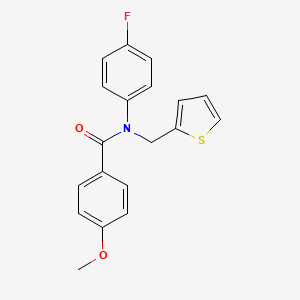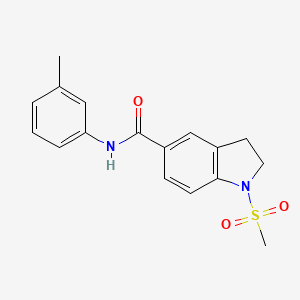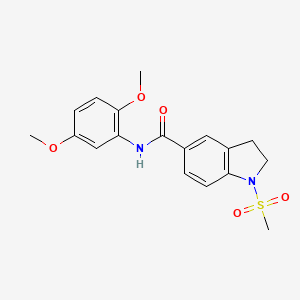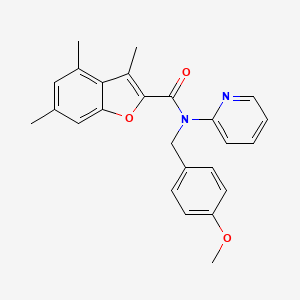![molecular formula C22H26N4O2 B11367721 1-(4-{4-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B11367721.png)
1-(4-{4-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE is a complex organic compound that features a benzodiazole core, a piperazine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodiazole core, followed by the introduction of the piperazine ring and the phenyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
Scientific Research Applications
1-(4-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1-(4-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE: This compound is unique due to its specific combination of functional groups and structural features.
Other Benzodiazole Derivatives: These compounds share the benzodiazole core but differ in the substituents attached to the core.
Piperazine Derivatives: These compounds contain the piperazine ring but may have different substituents and functional groups.
Uniqueness
The uniqueness of 1-(4-{4-[(5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}PHENYL)ETHAN-1-ONE lies in its specific combination of a benzodiazole core, a piperazine ring, and a phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H26N4O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-[4-[4-[(5-methoxy-1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C22H26N4O2/c1-16(27)17-4-6-18(7-5-17)26-12-10-25(11-13-26)15-22-23-20-14-19(28-3)8-9-21(20)24(22)2/h4-9,14H,10-13,15H2,1-3H3 |
InChI Key |
HSVUWUNVCJMSFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=NC4=C(N3C)C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B11367643.png)

![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B11367649.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11367661.png)


![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B11367681.png)

![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11367694.png)
![N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11367704.png)
![1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B11367712.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide](/img/structure/B11367717.png)
![2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11367732.png)
![N-[4-(benzyloxy)phenyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11367733.png)
